molecular formula C19H22O B12529692 [6-(Benzyloxy)hex-2-en-1-yl]benzene CAS No. 654068-35-6

[6-(Benzyloxy)hex-2-en-1-yl]benzene

Cat. No.: B12529692
CAS No.: 654068-35-6
M. Wt: 266.4 g/mol
InChI Key: YCJLYQUUILUVHM-UHFFFAOYSA-N
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Description

[6-(Benzyloxy)hex-2-en-1-yl]benzene is an organic compound characterized by a benzene ring attached to a hex-2-en-1-yl chain, which is further substituted with a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Benzyloxy)hex-2-en-1-yl]benzene typically involves the following steps:

    Formation of the Hex-2-en-1-yl Chain: This can be achieved through the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with an alcohol in the presence of a base.

    Coupling with Benzene: The final step involves coupling the hex-2-en-1-yl chain with benzene, which can be achieved through a Friedel-Crafts alkylation reaction using a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [6-(Benzyloxy)hex-2-en-1-yl]benzene can undergo oxidation reactions, where the benzyloxy group is oxidized to form a benzaldehyde derivative.

    Reduction: The compound can be reduced to form a saturated hexyl chain, resulting in [6-(Benzyloxy)hexyl]benzene.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Saturated hexyl derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

[6-(Benzyloxy)hex-2-en-1-yl]benzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [6-(Benzyloxy)hex-2-en-1-yl]benzene involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the hex-2-en-1-yl chain provides hydrophobic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    [6-(Methoxy)hex-2-en-1-yl]benzene: Similar structure but with a methoxy group instead of a benzyloxy group.

    [6-(Ethoxy)hex-2-en-1-yl]benzene: Similar structure but with an ethoxy group instead of a benzyloxy group.

    [6-(Phenoxy)hex-2-en-1-yl]benzene: Similar structure but with a phenoxy group instead of a benzyloxy group.

Uniqueness

[6-(Benzyloxy)hex-2-en-1-yl]benzene is unique due to the presence of the benzyloxy group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it valuable for various applications in research and industry.

Biological Activity

The compound [6-(Benzyloxy)hex-2-en-1-yl]benzene is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Structure

This compound is characterized by a hex-2-en-1-yl chain substituted with a benzyloxy group. The structural formula can be represented as follows:

C16H18O\text{C}_{16}\text{H}_{18}\text{O}

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Hex-2-en-1-yl Chain : Achieved through the Wittig reaction.
  • Introduction of the Benzyloxy Group : Via nucleophilic substitution using benzyl halide.
  • Coupling with Benzene : Accomplished through Friedel-Crafts alkylation with a Lewis acid catalyst.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzyloxy group facilitates hydrogen bonding and π-π interactions, while the hydrophobic hex-2-en-1-yl chain enhances binding affinity to lipid membranes and proteins .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific enzyme pathways involved in tumor growth. For instance, derivatives have been tested for their ability to inhibit aldehyde dehydrogenase (ALDH), which is associated with cancer cell survival and proliferation. One study reported IC50 values for related benzyloxybenzaldehyde derivatives as low as 0.23 µM, indicating potent inhibition against cancer cell lines .

Anticonvulsant Properties

Another area of investigation includes the anticonvulsant potential of compounds related to this compound. Research on benzyl derivatives has shown promising results in animal models, with some compounds demonstrating ED50 values lower than those of established anticonvulsants like phenobarbital .

Case Study 1: Anticancer Activity

A study evaluated the effects of benzyloxy derivatives on non-small cell lung cancer (NSCLC) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 13.0 µM to 14.0 µM against H1299 cells compared to A549 cells, suggesting selective activity against specific cancer types .

Case Study 2: Enzyme Inhibition

In another investigation, this compound was assessed for its inhibitory effects on ALDH enzymes. The study highlighted the structural importance of the benzyloxy group in enhancing binding affinity, leading to effective inhibition of enzyme activity critical for tumor metabolism .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/ED50 ValueReference
This compoundAnticancer0.23 µM (ALDH inhibitor)
Benzyl derivative AAnticonvulsant13 mg/kg (MES model)
Benzaldehyde derivative BAnticancer14 µM (H1299 cells)

Properties

CAS No.

654068-35-6

Molecular Formula

C19H22O

Molecular Weight

266.4 g/mol

IUPAC Name

6-phenylhex-4-enoxymethylbenzene

InChI

InChI=1S/C19H22O/c1(5-11-18-12-6-3-7-13-18)2-10-16-20-17-19-14-8-4-9-15-19/h1,3-9,12-15H,2,10-11,16-17H2

InChI Key

YCJLYQUUILUVHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC=CCCCOCC2=CC=CC=C2

Origin of Product

United States

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